molecular formula C21H27N3O4S2 B2735464 3-(benzenesulfonyl)-N-[3-(N',N'-dimethylhydrazinecarbonyl)-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl]propanamide CAS No. 893111-28-9

3-(benzenesulfonyl)-N-[3-(N',N'-dimethylhydrazinecarbonyl)-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl]propanamide

Cat. No.: B2735464
CAS No.: 893111-28-9
M. Wt: 449.58
InChI Key: RRVFFJWWMCGDTD-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-N-[3-(N',N'-dimethylhydrazinecarbonyl)-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl]propanamide is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. The compound’s structure features a cyclohepta[b]thiophene core, a phenylsulfonyl group, and a dimethylhydrazinecarbonyl moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-[3-(N',N'-dimethylhydrazinecarbonyl)-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl]propanamide typically involves multi-step organic reactions

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-[3-(N',N'-dimethylhydrazinecarbonyl)-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl or sulfonyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur at different positions on the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Studying its effects on biological systems, possibly as a probe or inhibitor.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Potential use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition or activation of these targets, leading to various biological effects. Detailed studies would be required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other cyclohepta[b]thiophene derivatives, sulfonyl-containing compounds, and hydrazinecarbonyl derivatives.

Uniqueness

The uniqueness of 3-(benzenesulfonyl)-N-[3-(N',N'-dimethylhydrazinecarbonyl)-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl]propanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[3-(dimethylaminocarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S2/c1-24(2)23-20(26)19-16-11-7-4-8-12-17(16)29-21(19)22-18(25)13-14-30(27,28)15-9-5-3-6-10-15/h3,5-6,9-10H,4,7-8,11-14H2,1-2H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRVFFJWWMCGDTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)NC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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